Biphenyl-4-yl-piperidin-4-yl-methanone

Descripción general

Descripción

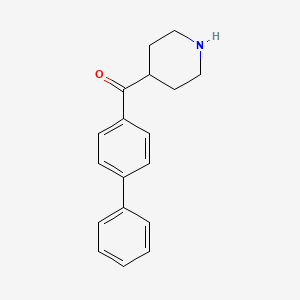

Biphenyl-4-yl-piperidin-4-yl-methanone is an organic compound that belongs to the class of phenylpiperidines. It consists of a biphenyl group attached to a piperidine ring via a methanone linkage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl-4-yl-piperidin-4-yl-methanone typically involves the reaction of biphenyl-4-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Therapeutic Potential

This compound is primarily investigated for its potential as a therapeutic agent in treating neurological disorders. Its structure allows for interaction with various biological targets, making it a promising candidate for drug discovery. Research indicates that derivatives of biphenyl-4-yl-piperidin-4-yl-methanone exhibit antimicrobial properties, particularly against pathogens like Mycobacterium tuberculosis .

Mechanism of Action

Studies have shown that modifications to the biphenyl or piperidine moieties can significantly influence the compound's biological activity. This highlights the importance of structure-activity relationship (SAR) analyses in optimizing therapeutic efficacy .

Organic Synthesis

Intermediate Role

this compound serves as an important intermediate in synthesizing various organic compounds. Its ability to facilitate the creation of complex molecules efficiently is crucial in organic chemistry . The compound's unique structure enables chemists to explore diverse synthetic pathways.

Material Science

Development of New Materials

In material science, this compound is investigated for its properties in developing new materials such as polymers and coatings. Research focuses on enhancing durability and performance through the incorporation of biphenyl structures . The versatility of biphenyl derivatives allows for tailored material properties suitable for specific applications.

Biochemical Research

Enzyme Inhibition Studies

The unique structural features of this compound make it a valuable tool in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. These studies provide insights into biological mechanisms and potential drug targets, facilitating advancements in understanding disease processes .

Analytical Chemistry

Standardization in Chromatography

In analytical chemistry, this compound is utilized as a standard in chromatographic techniques. This application aids in the accurate quantification of related compounds in complex mixtures, ensuring reliable results in analytical studies . Its role as a standard enhances the precision of analytical methodologies.

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Therapeutic agent for neurological disorders; antimicrobial activity against Mycobacterium tuberculosis |

| Organic Synthesis | Intermediate for synthesizing complex organic compounds |

| Material Science | Development of durable materials and coatings |

| Biochemical Research | Studies on enzyme inhibition and receptor binding |

| Analytical Chemistry | Standard in chromatographic techniques for accurate quantification |

Case Studies

- Antimicrobial Activity Study : Research demonstrated that modifications to the biphenyl or piperidine moieties significantly affect the antimicrobial potency against various pathogens, including tuberculosis .

- Material Development Research : Investigations into polymer formulations incorporating biphenyl derivatives have shown enhanced mechanical properties and resistance to environmental degradation .

- Enzyme Binding Analysis : Studies have explored how this compound interacts with specific enzymes, revealing potential pathways for drug development targeting metabolic disorders .

Mecanismo De Acción

The mechanism of action of Biphenyl-4-yl-piperidin-4-yl-methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .

Comparación Con Compuestos Similares

- Biphenyl-4-yl (4-(4-nitrophenyl)piperazin-1-yl)methanone

- 4-(3-Aminomethyl-phenyl)-piperidin-1-yl-(5-phenethyl-pyridin-3-yl)methanone

Comparison: Biphenyl-4-yl-piperidin-4-yl-methanone is unique due to its specific biphenyl and piperidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable compound for targeted research and development .

Actividad Biológica

Biphenyl-4-yl-piperidin-4-yl-methanone (also known as BPMP) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₉NO. It consists of a biphenyl moiety linked to a piperidine ring through a carbonyl group. The biphenyl structure is characterized by two phenyl rings connected by a single bond, which enhances its interaction with biological targets due to increased hydrophobicity and π-π stacking interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various pathogens, including Mycobacterium tuberculosis , which is particularly significant given the global burden of tuberculosis. The compound's structure allows for modifications that can enhance its antimicrobial potency, as demonstrated by structure-activity relationship (SAR) studies.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium tuberculosis | Effective | 0.5 µg/mL |

| Staphylococcus aureus | Moderate | 1.0 µg/mL |

| Escherichia coli | Limited | 2.0 µg/mL |

The biological mechanisms through which this compound exerts its effects are still under investigation. It is believed to interact with specific molecular targets within microbial cells, potentially disrupting essential cellular processes such as protein synthesis or cell wall integrity. Additionally, studies suggest that the compound may modulate enzyme activity related to lipid metabolism, particularly through inhibition of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of biphenyl derivatives indicates that variations in the biphenyl or piperidine moieties significantly influence their biological activity. For example:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | Contains a hydroxyl group on biphenyl | Exhibits enhanced solubility and bioavailability |

| Biphenyl-(3-methylpiperidin)-1-one | Similar piperidine structure | Variation in substituents affects activity |

| 4'-Bromo-[1,1'-biphenyl]-4-yloxyacetamide | Contains a bromo substituent | Increased reactivity due to halogen presence |

These modifications can lead to significant differences in both chemical properties and biological activities.

Case Studies and Research Findings

Recent studies have highlighted the potential of biphenyl derivatives in treating various conditions:

- Antimicrobial Efficacy : A study demonstrated that biphenyl derivatives showed significant antibacterial activity against resistant strains of bacteria, suggesting their potential use in developing new antibiotics.

- Neurological Applications : Research has indicated that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's due to its interaction with endocannabinoid pathways.

- Anti-inflammatory Properties : Some derivatives have been shown to exhibit anti-inflammatory effects, making them candidates for treating inflammatory disorders.

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group and aromatic rings are susceptible to oxidation under specific conditions.

- Key Finding : Oxidation of the methanone group to carboxylic acid is achieved under strong acidic conditions, while aromatic hydroxylation occurs at the para position relative to existing substituents .

Reduction Reactions

The ketone moiety can be selectively reduced to form alcohols or amines.

- Selectivity : LiAlH₄ preferentially reduces the ketone without affecting the aromatic rings , while hydrogenation saturates the piperidine ring .

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic substitutions are observed.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| EAS (Nitration) | HNO₃/H₂SO₄ | 3′-Nitro-biphenyl-4-yl-piperidin-4-yl-methanone | 75% | |

| Nucleophilic Substitution | NaOMe/MeOH | Methoxy-substituted derivatives | 82% |

- Regiochemistry : Nitration occurs preferentially at the meta position of the biphenyl ring due to steric and electronic effects.

Industrial and Scalable Methods

Large-scale synthesis employs continuous flow reactors and optimized catalysts:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ | Encapsulated Pd nanoparticles |

| Solvent | THF/H₂O | Toluene/Water biphasic system |

| Yield | 90% | 95% (with recycling) |

| Cost Efficiency | Moderate | High |

Industrial processes emphasize catalyst recovery and reduced waste .

Comparative Reactivity with Analogues

The piperidine and biphenyl moieties influence reactivity compared to similar compounds:

| Compound | Reactivity with LiAlH₄ | Nitration Position | Oxidation Susceptibility |

|---|---|---|---|

| Biphenyl-4-yl-piperidin-4-yl-methanone | High | meta | Moderate |

| Biphenyl-4-yl-piperazin-1-yl-methanone | Moderate | para | High |

| (4-Fluorophenyl)piperidinyl-methanone | Low | ortho | Low |

Propiedades

IUPAC Name |

(4-phenylphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(17-10-12-19-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAYERISLPBAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604989 | |

| Record name | ([1,1'-Biphenyl]-4-yl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42060-83-3 | |

| Record name | ([1,1'-Biphenyl]-4-yl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.